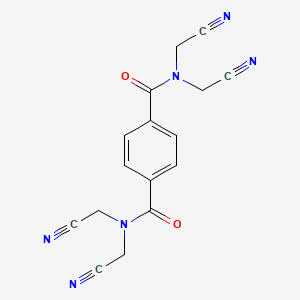

N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide-related compounds involves condensation reactions between appropriate hydrazides and aldehydes. For instance, similar compounds have been synthesized through reactions involving nitrobenzylidene derivatives and phenoxyacetohydrazide under specific conditions to ensure the formation of the desired hydrazone linkage (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using techniques such as X-ray diffraction. They often crystallize in the monoclinic space group, and their structures are stabilized by intermolecular hydrogen bonds and π···π interactions. This reflects the typical behavior of hydrazone compounds in solid-state, forming well-ordered crystalline structures (Sheng et al., 2015).

Applications De Recherche Scientifique

Nonlinear Optical Properties

A study conducted by Naseema et al. (2010) synthesized three hydrazones, including compounds with structures related to N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide, to investigate their third-order nonlinear optical properties. These compounds exhibited potential for applications in optical devices like optical limiters and switches due to their significant optical power limiting behavior at 532 nm, indicating their suitability for developing advanced optical materials (Naseema et al., 2010).

Antibacterial Activity

A study on hydrazone compounds derived from 4-methylbenzohydrazide with various benzaldehydes, including 4-methyl-N'-(4-nitrobenzylidene)benzohydrazide, revealed that some compounds exhibit moderate antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. This suggests the potential of such compounds in developing new antibacterial agents (Lei et al., 2015).

Metal Ion Sensing

Hussain et al. (2017) synthesized derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) for the development of a mercury (Hg2+) sensor. The study showcased the ability of NBBSH derivatives to selectively detect Hg2+ ions, highlighting their potential in environmental monitoring and heavy metal detection (Hussain et al., 2017).

Photodegradable Epoxy Networks

Research by Radl et al. (2017) focused on creating photocurable epoxy networks incorporating photolabile o-nitrobenzyl ester groups. These networks can undergo controlled bond cleavage under UV irradiation, offering applications in creating positive tone photoresists for lithographic processes and developing materials with spatially controlled degradability (Radl et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6/c1-24-15-8-12(14(20(22)23)9-16(15)25-2)10-18-19-17(21)11-26-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBAASPMEHBYMK-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=NNC(=O)COC2=CC=CC=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=N/NC(=O)COC2=CC=CC=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5565473.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565506.png)

![2-[(2-chlorobenzyl)thio]-4H-1,3-benzothiazin-4-one](/img/structure/B5565513.png)

![4-tert-butyl-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5565527.png)

![N-[(3S*,4R*)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5565533.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5565536.png)

![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)

![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)

![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)